Mesembrine: is a chiral alkaloid that features an aryloctahydroindole skeleton and is most commonly found in species of the succulent genus Sceletium . It’s used by various ethnic groups in South Africa to manage disorders of the central nervous system . Binding assays have revealed that mesembrine is a more potent inhibitor of the serotonin transporter (SERT) than fluoxetine (Prozac), which has prompted the commercialization of mesembrine-containing consumer products .
Mesembrine is a tricyclic alkaloid primarily found in the plant Sceletium tortuosum, commonly known as kanna. This compound is notable for its complex structure, which includes two bridgehead chiral carbons connecting a five-membered ring to a six-membered ring. It was first isolated in 1957 and has since gained attention for its potential therapeutic effects, particularly as an antidepressant. The levorotatory isomer, (−)-mesembrine, is the naturally occurring form and is recognized for its pharmacological properties, including acting as a selective serotonin reuptake inhibitor with a binding affinity (K_i) of 1.4 nM .
Mesembrine's potential therapeutic effects are attributed to its interaction with the neurotransmitter serotonin. Studies suggest it acts as a serotonin reuptake inhibitor (SRI) with a high binding affinity (Ki = 1.4 nM) []. This means it inhibits the reabsorption of serotonin by neurons, potentially leading to increased serotonin levels in the synaptic cleft and elevating mood. Additionally, mesembrine may exhibit weak phosphodiesterase 4 (PDE4) inhibition, potentially contributing to its mood-modulating effects [].
More research is needed to fully elucidate the mechanism of action of mesembrine, particularly its in vivo effects.
There is currently limited scientific data on the safety profile of mesembrine. Given its psychoactive properties, potential side effects and interactions with other medications cannot be ruled out.
Traditionally, Kanna use has been reported to cause mild side effects like nausea, dizziness, and headaches []. However, the specific contribution of mesembrine to these effects is unclear.
Mesembrine exhibits significant biological activities that contribute to its potential therapeutic applications:
The synthesis of mesembrine has been explored through various methods, reflecting its complex structure:
Mesembrine's applications extend beyond its traditional use in herbal medicine:
Mesembrine shares structural and functional similarities with several other alkaloids. Here are some notable comparisons:
Compound Name | Structure Type | Key Activity | Unique Features |
---|---|---|---|
Mesembrenone | Tricyclic | Antidepressant | Precursor to mesembrine |
Sceletium Alkaloids | Various | Serotonin reuptake inhibition | Contains multiple active compounds |
Berberine | Isoquinoline | Antimicrobial, anti-inflammatory | Also acts on different neurotransmitter systems |
Rhodiola Rosea Extract | Various | Adaptogen | Broader range of adaptogenic effects |
Mesembrine is unique due to its specific mechanism of action as a serotonin reuptake inhibitor combined with phosphodiesterase inhibition, setting it apart from other similar compounds that may target different pathways or have varying degrees of activity against neurotransmitter systems.
Mesembrine, a psychoactive alkaloid, was first isolated in 1898 from Sceletium tortuosum (syn. Mesembryanthemum tortuosum), a succulent plant endemic to South Africa. Early structural studies by Zwicky (1914) incorrectly identified mesembrine and mesembrenine as distinct compounds, but subsequent revisions in the 1950s clarified their shared aryloctahydroindole skeleton. The absolute configuration of natural (-)-mesembrine (3aS,7aS) was confirmed through synthetic efforts in the 1960s, resolving decades of debate about its stereochemical properties.
Table 1: Key Milestones in Mesembrine Research
Year | Discovery | Reference |
---|---|---|
1898 | First isolation from S. tortuosum | Meiring |
1914 | Preliminary alkaloid identification | Zwicky |
1957 | Correct structural elucidation | Popelak et al. |
1969 | First total synthesis | Jeffs et al. |
Indigenous Khoekhoen communities utilized fermented S. tortuosum preparations ("kougoed") for >300 years as:
Early European accounts, including 18th-century explorer Peter Kolben's writings, described its effects as "the greatest cheerer of the spirits". Traditional preparation methods involved fermentation to convert mesembrine to mesembrenone, enhancing psychoactive properties.
Mesembrine occurs predominantly in Sceletium species, with quantifiable levels detected in:
Table 2: Mesembrine Distribution in Aizoaceae
Genus | Species | Mesembrine Content (% Dry Weight) |
---|---|---|
Sceletium | S. tortuosum | 0.3–0.86 |
S. expansum | 0.12–0.45 | |
Aptenia | A. cordifolia | Trace amounts |
Delosperma | D. echinatum | 0.08 |
Gas chromatography-mass spectrometry (GC-MS) analyses reveal mesembrine serves as a chemotaxonomic marker distinguishing Sceletium from other Mesembryanthemaceae genera.
The mesembrine molecule (C17H23NO3) contains:
Figure 1: 3D molecular model highlighting the congested quaternary carbon at C7a, a synthetic challenge addressed in >40 total syntheses since 1969.
Proposed biosynthesis involves:
Recent metabolomic studies using UPLC-QTOF-MS identified sceletorine B as a putative biosynthetic intermediate between tyrosine-derived alkaloids and mesembrine.
Table 3: HPLC Conditions for Mesembrine Quantitation
Parameter | Specification |
---|---|
Column | C18 (250 × 4.6 mm, 5 μm) |
Mobile Phase | 0.1% NH4OH:ACN (72:28) |
Flow Rate | 1.0 mL/min |
Detection | UV 228 nm |
Retention Time | 5.10 min |
Validated methods show linearity (R2 >0.99) across 400–60,000 ng/mL with LOD 100 ng/mL.
Mesembrine demonstrates:
Equation 1: Serotonin reuptake inhibition kinetics
$$
\text{Inhibition \%} = \frac{[I]}{[I] + K_i} \times 100
$$
where [I] = mesembrine concentration.
Key strategies for constructing the mesembrine scaffold:
Table 4: Representative Synthetic Routes
Year | Method | Key Step | Yield (%) |
---|---|---|---|
1969 | Shamma-Rodriguez | Intramolecular Mannich | 11 |
1981 | Jeffs et al. | Diels-Alder cyclization | 23 |
2019 | Asymmetric catalysis | Organocatalytic Michael add. | 68 |
The 2019 enantioselective synthesis achieved 98% ee using a cinchona alkaloid catalyst.
Modifications altering bioactivity:
Controlled environment studies demonstrate:
Table 5: Mesembrine Yield Under Hydroponic Conditions
Medium | Fertigation Interval | Shoot Mesembrine (mg/g) |
---|---|---|
50% silica:vermiculite | Weekly | 4.19 |
Pure silica sand | Biweekly | 3.02 |
50% silica:perlite | Monthly | 0.59 |
Optimal production occurs in vermiculite blends with weekly nutrient delivery.
LC-MS imaging reveals mesembrine localization in epidermal bladder cells of aerial tissues.